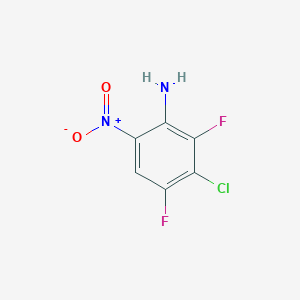

3-Chloro-2,4-difluoro-6-nitroaniline

Vue d'ensemble

Description

3-Chloro-2,4-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of aniline, characterized by the presence of chloro, difluoro, and nitro groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

The synthesis of 3-Chloro-2,4-difluoro-6-nitroaniline typically involves multiple steps, including nitration, reduction, diazotization, and fluorination reactions. One common method involves the nitration of a suitable precursor, followed by reduction to form the corresponding amine. This amine is then subjected to diazotization and subsequent fluorination to introduce the difluoro groups . Industrial production methods often optimize these steps to achieve higher yields and purity while minimizing side reactions and environmental impact .

Analyse Des Réactions Chimiques

3-Chloro-2,4-difluoro-6-nitroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming 3-Chloro-2,4-difluoro-6-aminoaniline.

Substitution: The chloro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antibacterial Agents

3-Chloro-2,4-difluoro-6-nitroaniline serves as an important intermediate in the synthesis of various antibacterial agents. Its derivatives are utilized in the development of quinolonecarboxylic acid antibiotics such as ofloxacin and lomefloxacin, which are effective against a broad spectrum of bacterial infections .

Anticancer Research

Recent studies have indicated that nitroaniline derivatives, including this compound, exhibit potential anticancer properties. Research has demonstrated that the compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell survival and death .

Agrochemical Applications

Pesticide Development

The compound is used as a precursor in the synthesis of various pesticides, particularly pyrethroids. These compounds are known for their effectiveness against a wide range of agricultural pests while being less harmful to beneficial insects . The fluorinated structure enhances the biological activity and stability of these agrochemicals.

Herbicide Formulations

this compound is also involved in the formulation of herbicides that target specific weed species without affecting crop plants. Its selective toxicity is attributed to its unique chemical structure, which interacts with plant metabolic pathways .

Material Science Applications

Polymer Chemistry

In material science, this compound is used to synthesize specialty polymers with enhanced thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and electronic materials where durability is essential .

Dyes and Pigments

The compound can be utilized in the production of dyes and pigments with specific color properties. Its nitro group contributes to the chromophore characteristics necessary for vibrant coloration in various applications including textiles and plastics .

Case Study 1: Synthesis of Antibacterial Agents

A study published in a peer-reviewed journal outlined the synthesis route for developing quinolone derivatives from this compound. The research highlighted the efficiency of this compound as an intermediate, showcasing its role in enhancing antibacterial activity compared to traditional antibiotics.

Case Study 2: Pesticide Efficacy

Research conducted on a new class of pyrethroid pesticides synthesized from this compound demonstrated significant effectiveness against common agricultural pests. The study provided data on field trials showing reduced pest populations and minimal impact on non-target species.

Mécanisme D'action

The mechanism of action of 3-Chloro-2,4-difluoro-6-nitroaniline involves its interaction with specific molecular targets. The presence of chloro, difluoro, and nitro groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

3-Chloro-2,4-difluoro-6-nitroaniline can be compared with similar compounds such as:

2,4-Difluoro-6-nitroaniline: Lacks the chloro group, which affects its reactivity and applications.

2-Chloro-3,4-difluoro-6-nitroaniline: Similar structure but different positioning of the chloro and difluoro groups, leading to different chemical properties.

2,6-Dichloro-4-nitroaniline: Contains two chloro groups instead of difluoro groups, resulting in different reactivity and applications

Activité Biologique

3-Chloro-2,4-difluoro-6-nitroaniline is a chemical compound with significant biological activity, primarily studied for its potential applications in pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological effects, toxicity, and relevant research findings.

This compound has the molecular formula and features a nitro group, which is known to influence its reactivity and biological interactions. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating its potential toxicity .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. A study focusing on its effects against various bacterial strains demonstrated significant inhibition of growth, suggesting its potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound exhibited dose-dependent toxicity in human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results suggest that the compound could be further explored for its anticancer potential.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress within cells. This oxidative stress can trigger apoptosis in susceptible cell lines .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial efficacy of this compound showed that it effectively inhibited biofilm formation in Staphylococcus aureus, a common pathogen associated with hospital-acquired infections. The study highlighted the potential use of this compound in developing new antibacterial treatments.

- Case Study on Cytotoxicity : Another study focused on the cytotoxic effects of this compound against lung cancer cells (A549). The findings revealed that at higher concentrations, the compound induced apoptosis through a mitochondrial pathway, suggesting a targeted approach for cancer therapy.

Safety and Toxicology

The safety profile of this compound is critical for its application in therapeutic settings. Acute toxicity studies indicate that it poses risks if ingested or if it comes into contact with skin . Long-term exposure studies are necessary to fully understand its chronic toxicological effects.

Propriétés

IUPAC Name |

3-chloro-2,4-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(11(12)13)6(10)5(4)9/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZZOYWXUAYAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443063 | |

| Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50408-94-1 | |

| Record name | 3-Chloro-2,4-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.